molecular formula C18H18ClNO5 B4189134 (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid

(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid

Cat. No. B4189134
M. Wt: 363.8 g/mol
InChI Key: DZXNRIYXMOZMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid, also known as clofibric acid, is a pharmaceutical compound that has been extensively studied for its therapeutic potential in various medical conditions. This compound belongs to the class of fibric acid derivatives and has been used in the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood.

Mechanism of Action

The mechanism of action of (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid involves the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ. These receptors are involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR-α leads to increased fatty acid oxidation and decreased triglyceride synthesis, while activation of PPAR-γ leads to improved insulin sensitivity and decreased inflammation.
Biochemical and Physiological Effects:
(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, which can help prevent cardiovascular disease. It has also been shown to have anti-inflammatory and antioxidant properties, which can help reduce the risk of chronic diseases such as diabetes, cancer, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid in lab experiments is its well-established mechanism of action. This makes it easier to design experiments to study its effects on various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid. One area of research is the development of novel derivatives with improved pharmacological properties. Another area of research is the study of its effects on other biological processes, such as inflammation and oxidative stress. Additionally, the use of (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid in combination with other drugs for the treatment of various medical conditions is an area of interest.

Scientific Research Applications

(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to have lipid-lowering effects by reducing the levels of triglycerides and cholesterol in the blood. It has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-[4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-11-7-15(8-12(2)18(11)19)24-9-16(21)20-13-3-5-14(6-4-13)25-10-17(22)23/h3-8H,9-10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXNRIYXMOZMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[(4-Chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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